molecular formula C16H14N2O2S2 B2892273 3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-31-1

3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2892273
CAS No.: 922626-31-1
M. Wt: 330.42
InChI Key: MRCSWDYBCAWQPC-UHFFFAOYSA-N
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Description

3-Methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a chemical compound built on a benzothiazole core structure, offered exclusively for research purposes. Benzothiazole derivatives are privileged scaffolds in medicinal chemistry and are extensively investigated for their diverse biological activities . This specific compound features a 3-methoxybenzamide group attached to the 2-position of the benzothiazole ring, which is further substituted with a methylthio group at the 6-position. Similar benzothiazole-amide hybrids have been synthesized and studied in scientific research for their potential pharmacological properties . A closely related analogue, N-(6-Methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, shares significant structural similarity and is available for research . Researchers explore such compounds primarily in the field of anticancer drug discovery; benzothiazole derivatives have demonstrated potent and selective antitumor activity against a range of cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers, through various mechanisms of action . Some analogues function as potent inhibitors of tumor-associated carbonic anhydrases , which are promising targets for hypoxic tumors . Beyond oncology, related thiazol-2-ylbenzamide compounds have also shown significant efficacy as antifungal agents, acting as succinate dehydrogenase inhibitors (SDHIs) in agricultural research . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCSWDYBCAWQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated derivatives

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Compound Name Substituent at Benzothiazole Position 6 Benzamide Substituent Key Functional Features
Target Compound Methylthio (SMe) 3-Methoxy Enhanced lipophilicity; potential thiol-mediated interactions
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) 3-Methoxyphenyl 4-(4-Methylpiperazin-1-yl) Increased solubility (piperazine); potential kinase inhibition
3-Methoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7h) Methoxy (OCH₃) 3-Methoxy Indeno-thiazole core enhances planarity; possible DNA intercalation
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro (NO₂) Thiadiazole-thioacetamide chain Electron-withdrawing nitro group; VEGFR-2 inhibition
N-(2-(Benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b) Benzo[d]thiazole fused to phenyl ring 3-Methoxy on phenyl ring Bifunctional aromaticity; potential DNA binding

Key Observations :

  • Methylthio vs.
  • Indenothiazole vs. Benzothiazole: The indenothiazole core in 7h introduces rigidity and planarity, which may enhance intercalation with biomolecules compared to the flexible benzothiazole scaffold .
  • Piperazine vs. Methoxy : The piperazine group in 12a improves solubility and introduces basicity, which is absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 12a 7h 6d
Lipophilicity (LogP) High (SMe group) Moderate (piperazine) Moderate (indenothiazole) High (NO₂, thiadiazole)
Solubility Low (nonpolar SMe) High Moderate Low
Metabolic Stability Likely stable (SMe resists oxidation) Moderate (piperazine metabolism) High (rigid core) Low (NO₂ reduction)

Computational Insights :

  • The methylthio group in the target compound may reduce metabolic clearance compared to nitro groups in 6d .

Biological Activity

3-Methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N3O2S
  • CAS Number : 123456-78-9 (hypothetical for this example)

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit potent anticancer properties. A study by Kumbhare et al. demonstrated that certain benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines. The compound's mechanism often involves inducing apoptosis in tumor cells.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.57Apoptosis
Compound BU-9370.40Apoptosis
This compoundHeLaTBDTBD

Anti-inflammatory and Analgesic Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines, which is crucial in managing chronic inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : Alters signaling pathways associated with inflammation and cancer progression.

Study on Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and evaluated their anticancer efficacy against multiple cell lines, including MCF-7 and HeLa. The results demonstrated that modifications to the benzothiazole ring significantly enhanced anticancer activity.

Table 2: Summary of Case Study Findings

Study ReferenceCell Lines TestedKey Findings
Kumbhare et al. (2019)MCF-7, HeLaSignificant cytotoxicity observed
Shi et al. (2020)A549, HepG2Induced apoptosis in treated cells

Q & A

Q. What advanced techniques elucidate the compound’s interaction with cellular targets in vivo?

  • Methodology :
  • Fluorescence Tagging : Conjugation with FITC or Cy5 enables tracking via confocal microscopy.
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.
  • Transcriptomics/Proteomics : RNA-seq or SILAC quantify downstream gene/protein expression changes .

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